

3-(Furan-3-yl)-3-oxopropanenitrile chemical properties and structure

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Compound of Interest

Compound Name: 3-(Furan-3-yl)-3-oxopropanenitrile

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In-Depth Technical Guide to 3-(Furan-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **3-(Furan-3-yl)-3-oxopropanenitrile**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Chemical Properties and Structure

3-(Furan-3-yl)-3-oxopropanenitrile is a solid organic compound featuring a furan ring linked to a propanenitrile chain with a ketone functional group. This unique structure makes it a potential building block for the synthesis of more complex molecules with diverse biological activities.^{[1][2]}

Structure:

The chemical structure of **3-(Furan-3-yl)-3-oxopropanenitrile** is characterized by the following identifiers:

- IUPAC Name: **3-(Furan-3-yl)-3-oxopropanenitrile**
- CAS Number: 96220-13-2^[3]

- Molecular Formula: C₇H₅NO₂[4]
- Molecular Weight: 135.12 g/mol [3]
- InChI Key: RHKYZLXNMLUVRO-UHFFFAOYSA-N[3]
- SMILES: N#CC(=O)C1=COC=C1

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below for easy reference.

Property	Value	Source(s)
Physical Form	Solid	
Melting Point	82 - 84 °C	
Purity	95% - 97%	[3]

Synthesis and Purification

While a detailed, step-by-step protocol for the synthesis of **3-(Furan-3-yl)-3-oxopropanenitrile** is not readily available in the public domain, a general synthetic approach has been described. [4] The synthesis involves a two-stage reaction:

- Stage 1: Acetonitrile is reacted with n-butyllithium in a mixture of tetrahydrofuran and hexane at a low temperature (-78 °C) for one hour. This step generates a lithiated acetonitrile species.
- Stage 2: Ethyl 3-furancarboxylate is then added to the reaction mixture, still at -78 °C, and the reaction is allowed to proceed for two hours to yield 3-(3-furyl)-3-oxopropanenitrile.[4]

A logical workflow for this synthesis is depicted in the following diagram:



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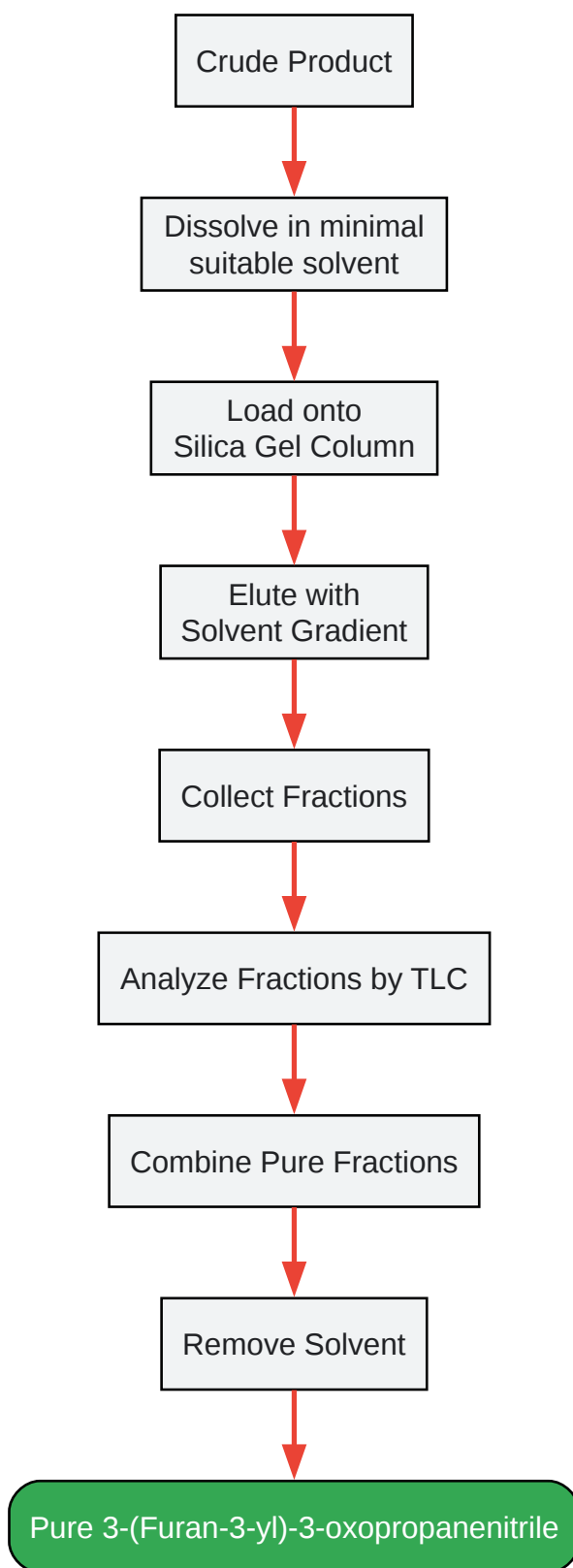
Caption: Synthetic workflow for **3-(Furan-3-yl)-3-oxopropanenitrile**.

Purification:

For the purification of related β -ketonitriles, silica gel column chromatography is a commonly employed technique.^[1] A general protocol for such a purification would involve:

- **Column Preparation:** A glass column is packed with silica gel as the stationary phase.
- **Sample Loading:** The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.
- **Elution:** A solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is passed through the column to separate the components based on their polarity.^{[5][6][7]} The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.
- **Solvent Removal:** The solvent is removed from the purified fractions, for example, by rotary evaporation, to yield the purified solid compound.

The following diagram illustrates a general workflow for purification by column chromatography:



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Caption: General workflow for purification by column chromatography.

Spectral Data

Detailed spectral data for **3-(Furan-3-yl)-3-oxopropanenitrile** is not readily available in peer-reviewed literature. However, based on the analysis of similar furan-containing compounds, the following characteristic spectral features can be anticipated.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring and the methylene protons of the propanenitrile chain. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.
- ¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon, the nitrile carbon, the carbons of the furan ring, and the methylene carbon.

Infrared (IR) Spectroscopy:

The IR spectrum would likely exhibit characteristic absorption bands for the key functional groups:

- A strong absorption band corresponding to the C≡N (nitrile) stretching vibration.
- A strong absorption band for the C=O (ketone) stretching vibration.
- Bands associated with the C-H and C-O stretching and bending vibrations of the furan ring.

Biological Activity and Potential Applications

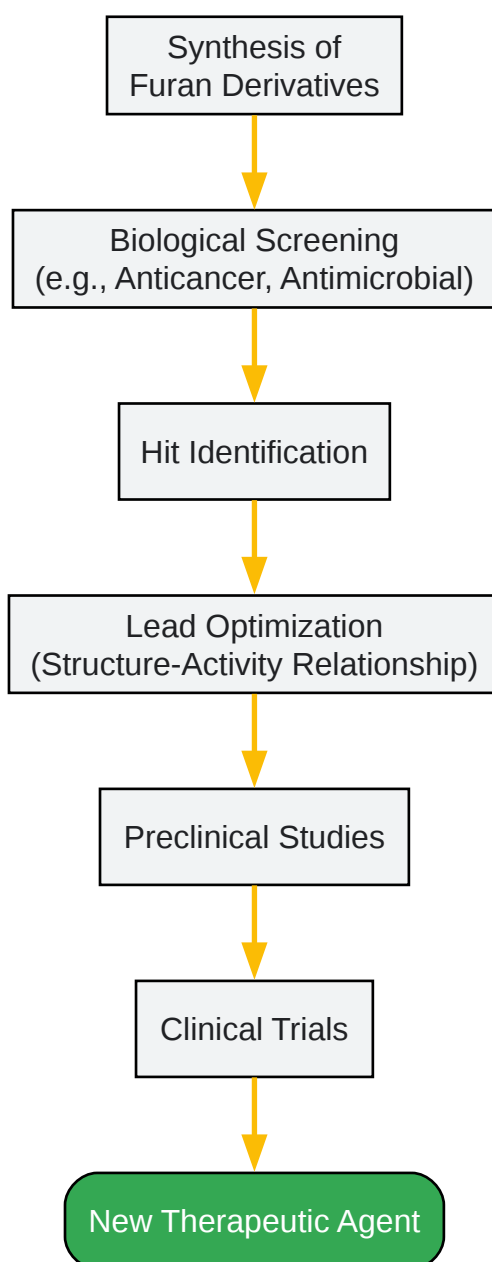
While specific biological studies on **3-(Furan-3-yl)-3-oxopropanenitrile** are limited, the furan scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.^[2] Furan derivatives have been reported to exhibit various therapeutic properties, including:

- Anticancer Activity: Many furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.^{[8][9][10][11][12]} The mechanism of action can vary, with some derivatives inducing apoptosis or arresting the cell cycle at different phases.^[12]

- Antimicrobial Activity: The furan nucleus is a key component of several antibacterial and antifungal agents.[\[13\]](#)

The presence of both the furan ring and the β -ketonitrile moiety in **3-(Furan-3-yl)-3-oxopropanenitrile** suggests its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and signaling pathway interactions.

A conceptual diagram illustrating the potential drug discovery pathway for furan-containing compounds is provided below:



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